N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a structurally complex heterocyclic compound featuring a fused thiazolo-triazole core linked to a 2-fluorophenyl group and a 2,4,6-trimethylbenzenesulfonamide side chain. The thiazolo[3,2-b][1,2,4]triazole moiety is a bicyclic system combining thiazole and 1,2,4-triazole rings, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S2/c1-13-10-14(2)19(15(3)11-13)30(27,28)23-9-8-16-12-29-21-24-20(25-26(16)21)17-6-4-5-7-18(17)22/h4-7,10-12,23H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEQOFSJFUXHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are recognized for their diverse pharmacological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O4S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide |
| InChI Key | CNZXBRUFBUHLFT-UHFFFAOYSA-N |
This compound's structure allows for multiple interactions with biological targets due to its diverse functional groups.
Antimicrobial Properties
Research indicates that triazolothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. In a study evaluating 1,2,4-triazoles as antimicrobial agents, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against Staphylococcus aureus and E. coli .
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is proposed that the thiazolo[3,2-b][1,2,4]triazole moiety plays a crucial role in inhibiting bacterial fatty acid biosynthesis by targeting the FabI enzyme in Staphylococcus aureus. The binding of the compound to the active site of FabI is facilitated by π–π interactions with key amino acid residues .
Anticancer Activity
Triazolothiazole derivatives have also shown promise in anticancer research. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Studies have suggested that these compounds can modulate signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that similar triazole derivatives can reduce inflammatory markers in vitro and in vivo models. The inhibition of pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
- Anti-inflammatory Research :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H21FN4O4S
- Molecular Weight : 456.5 g/mol
- IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide
The compound belongs to the class of triazolothiazole derivatives known for their diverse pharmacological activities. Its structure allows for various chemical transformations and interactions with biological targets.
Chemistry
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide serves as a valuable intermediate in organic synthesis. It can be utilized to:
- Study reaction mechanisms and kinetics.
- Develop new synthetic routes for complex molecules.
Biology
The compound exhibits significant biological activity that makes it suitable for:
- Enzyme Inhibition : Investigating its role in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : Analyzing its affinity for various receptors which may lead to therapeutic applications.
Medicine
Research indicates potential therapeutic uses of this compound in:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Antimicrobial Properties : The compound shows promise against various pathogens.
- Anti-inflammatory Effects : Its structure may allow it to modulate inflammatory responses.
Industry
In industrial applications, the compound can be leveraged for:
- Developing new materials with enhanced stability or reactivity.
- Formulating agrochemicals or pharmaceuticals that require specific chemical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related 1,2,4-triazole and sulfonamide-containing derivatives, such as those reported in International Journal of Molecular Sciences (2014). Key comparisons include:
Structural Features
- Core Structure: The target compound’s fused thiazolo-triazole system distinguishes it from the monocyclic 1,2,4-triazole cores in compounds [7–15].
- Sulfonamide Group : Unlike the phenylsulfonyl groups in compounds [7–15], the target’s 2,4,6-trimethylbenzenesulfonamide may offer superior steric bulk and solubility due to methyl substitution.
Spectral and Tautomeric Behavior
- IR Spectroscopy :
- Compounds [4–6] (precursors to [7–9]) show C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, while [7–9] lack C=O bands, confirming cyclization to triazole-thiones .
- The target compound’s thiazolo-triazole core would likely exhibit distinct C-N and C-S stretches, though specific data are unavailable.
Key Research Findings
Structural Uniqueness: The fused thiazolo-triazole core in the target compound is absent in analogs like [7–15], offering novel steric and electronic profiles for drug discovery .
Synthetic Complexity : While compounds [7–15] are synthesized via sequential cyclization and alkylation, the target likely requires advanced heterocyclic fusion techniques.
Spectral Signatures : The absence of tautomerism in the target compound (vs. [7–9]) simplifies spectral interpretation and stability assessments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
